4-Bromo-1,8-naphthyridine 4-Bromo-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 54569-28-7
VCID: VC2362212
InChI: InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
SMILES: C1=CC2=C(C=CN=C2N=C1)Br
Molecular Formula: C8H5BrN2
Molecular Weight: 209.04 g/mol

4-Bromo-1,8-naphthyridine

CAS No.: 54569-28-7

Cat. No.: VC2362212

Molecular Formula: C8H5BrN2

Molecular Weight: 209.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,8-naphthyridine - 54569-28-7

CAS No. 54569-28-7
Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
IUPAC Name 4-bromo-1,8-naphthyridine
Standard InChI InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Standard InChI Key QYXNSNJTMIEAPG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2N=C1)Br
Canonical SMILES C1=CC2=C(C=CN=C2N=C1)Br

Chemical Identity and Structure

Basic Information

4-Bromo-1,8-naphthyridine is characterized by the following properties:

PropertyValue
CAS Registry Number54569-28-7
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
IUPAC Name4-bromo-1,8-naphthyridine
AppearanceWhite powder

The compound consists of a fused bicyclic structure with two nitrogen atoms in positions 1 and 8, and a bromine atom at position 4 . This structural arrangement is fundamental to its chemical reactivity and synthetic utility.

Structural Identifiers

For computational chemistry and database searching, the following identifiers are commonly used:

Identifier TypeValue
InChIInChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
InChIKeyQYXNSNJTMIEAPG-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CN=C2N=C1)Br
Canonical SMILESBrC1=CC=NC2=NC=CC=C21
PubChem Compound ID12422527

These identifiers ensure accurate representation of the compound's structure in chemical databases and computational studies .

Physical and Chemical Properties

Physical Properties

The following table summarizes the physical properties of 4-Bromo-1,8-naphthyridine:

PropertyValue
Physical StateSolid
ColorWhite
Boiling Point311°C
Density1.656 g/cm³
Flash Point142°C

These properties influence the handling, storage, and applications of the compound in laboratory and industrial settings .

Chemical Characteristics

4-Bromo-1,8-naphthyridine belongs to the naphthyridine family, which consists of fused pyridine rings. The bromine at position 4 makes it particularly reactive in substitution reactions, especially palladium-catalyzed cross-couplings. The nitrogen atoms in the ring system provide sites for coordination with metals, making this compound valuable in metal complexation studies .

Synthesis Methods

Modern Synthesis Approaches

Recent research has focused on more sustainable approaches to synthesizing naphthyridine derivatives. In 2021, a gram-scale synthesis of 1,8-naphthyridines in water was reported, utilizing an inexpensive and biocompatible ionic liquid as a catalyst. This represents a significant advancement in the green chemistry approach to these compounds .

Synthesis MethodCatalystSolventTemperatureYield
TraditionalVariousOrganic solventsVariesModerate to high
Water-basedCholine hydroxide (ChOH)Water50°C>90% for derivatives

Reactivity and Chemical Transformations

Palladium-Catalyzed Cross-Coupling

One of the most important applications of 4-Bromo-1,8-naphthyridine is in palladium-catalyzed cross-coupling reactions. The following reaction demonstrates its utility:

A mixture of 4-bromo-1,8-naphthyridine (1.02 g, 4.88 mmol), ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate (1.479 g, 5.03 mmol), Na₂CO₃ (2.069 g, 19.52 mmol), and Pd(Ph₃P)₄ (0.282 g, 0.244 mmol) in dioxane (45.2 ml) and water (15.06 ml) is heated at 100°C overnight. After work-up and purification, ethyl 2-(4-(1,8-naphthyridin-4-yl)cyclohex-3-en-1-yl)acetate is obtained .

Hydrolysis Reactions

4-Bromo-1,8-naphthyridine can undergo hydrolysis under acidic conditions:

ReactionConditionsProductYield
HydrolysisHCl, reflux1,8-naphthyridin-4(1H)-one83%

This transformation demonstrates the versatility of the compound in accessing other important naphthyridine derivatives .

Applications in Research and Development

Synthetic Building Block

4-Bromo-1,8-naphthyridine serves as a versatile intermediate in the synthesis of complex molecules. The bromine substituent provides a reactive site for further functionalization, making it valuable in medicinal chemistry and materials science.

Protein Binding Studies

The compound has been used as a "FragLite" to identify ligand-binding sites in proteins. This application is particularly valuable in structural biology and drug discovery, where understanding protein-ligand interactions is crucial .

Pharmaceutical Relevance

The 1,8-naphthyridine scaffold, of which 4-Bromo-1,8-naphthyridine is a derivative, has shown significant antimicrobial properties. Notably, nalidixic acid, a 1,8-naphthyridine derivative, is a well-known antimicrobial agent. This suggests potential pharmaceutical applications for derivatives of 4-Bromo-1,8-naphthyridine .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
ParameterSpecification
Purity≥99%
FormWhite to off-white powder
PackagingVarious sizes from 1g to bulk quantities
ApplicationsResearch use, synthesis intermediate

These specifications ensure the quality and reliability of the compound for research and industrial applications .

Analytical Methods and Characterization

Spectroscopic Data

The following spectroscopic data can be used for the identification and characterization of related naphthyridine compounds:

NMR Data for 2-Methyl-1,8-naphthyridine (a related compound):

  • ¹H NMR (400 MHz, CDCl₃) δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H)

  • ¹³C NMR (100 MHz, CDCl₃) δ 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6

While this data is for a related compound, it provides insight into the typical spectroscopic patterns of the naphthyridine core structure.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator